2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide
Description
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Properties
IUPAC Name |
2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N5OS2/c16-15(17,18)9-4-1-2-5-10(9)20-12(24)8-26-14-22-21-13(23(14)19)11-6-3-7-25-11/h1-7H,8,19H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWOPCXJULWJCGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NN=C(N2N)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing a thiophene and triazole moiety, have been reported to exhibit a wide range of biological activities. They have been associated with anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties, suggesting that they may interact with a variety of cellular targets.
Mode of Action
The exact mode of action of this compound is currently unknown. These interactions can lead to changes in the conformation and function of the target molecules, thereby exerting its biological effects.
Result of Action
Compounds with similar structures have been reported to exhibit anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects. These effects suggest that the compound may induce changes at the molecular and cellular levels that result in altered cell proliferation, inflammation, microbial growth, or blood pressure regulation.
Biological Activity
The compound 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide is a derivative of the 1,2,4-triazole family, known for its diverse biological activities. The inclusion of a thiophenyl group and a trifluoromethyl-substituted phenyl moiety enhances its pharmacological potential. This article explores its biological activity, including antimicrobial, antifungal, anticancer properties, and other therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C13H12F3N5OS, with a molecular weight of approximately 327.43 g/mol. Its structure features a triazole ring fused with a thiophene ring and an acetamide group. The presence of sulfur and nitrogen atoms contributes to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C13H12F3N5OS |
| Molecular Weight | 327.43 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO and DMF |
Antimicrobial Activity
Compounds containing the 1,2,4-triazole moiety have been extensively studied for their antimicrobial properties. The specific compound under consideration has shown promising activity against various pathogens:
- Antibacterial : Research indicates that derivatives of 1,2,4-triazoles exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro studies suggest that this compound may inhibit bacterial growth through interference with cell wall synthesis or protein synthesis pathways .
- Antifungal : The antifungal properties are linked to the ability of triazoles to inhibit ergosterol biosynthesis in fungal cell membranes. Preliminary studies suggest that this compound may possess similar antifungal activity .
Anticancer Activity
The anticancer potential of triazole derivatives has garnered attention due to their ability to modulate various cellular pathways involved in tumor growth. This compound may act on cancer cells by:
- Inhibiting Enzyme Activity : Triazole derivatives have been reported to inhibit key enzymes involved in cancer cell proliferation . Specific studies on related compounds indicate potential mechanisms involving apoptosis induction and cell cycle arrest.
- Targeting Specific Pathways : There is emerging evidence that triazole derivatives can target signaling pathways such as PI3K/Akt and MAPK pathways, which are crucial for cancer cell survival .
The biological activities of This compound can be attributed to several mechanisms:
- Electrophilic Substitution Reactions : The nitrogen atoms in the triazole ring can engage in electrophilic substitution reactions, enhancing interactions with biological targets.
- Nucleophilic Reactions : The sulfanyl group allows for nucleophilic attack on electrophilic centers in biomolecules, potentially leading to the modification of proteins or nucleic acids .
Case Studies
Several studies have highlighted the biological efficacy of similar compounds:
- Stress-Protective Effects : A study on sodium 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]thio}acetate demonstrated protective effects against stress-induced behavioral changes in animal models. This suggests potential neuroprotective applications for compounds related to our target molecule .
- Inhibition of Drug-resistant Bacteria : Research has shown that triazole derivatives exhibit higher potency against drug-resistant strains compared to traditional antibiotics like vancomycin . This highlights the therapeutic potential of such compounds in treating resistant infections.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. The compound has shown significant activity against various cancer cell lines. For instance, it has been evaluated for its ability to inhibit the growth of tumor cells in vitro, demonstrating promising results in reducing cell viability in models such as SNB-19 and OVCAR-8 with growth inhibition percentages exceeding 85% .
Antimicrobial Properties
The compound exhibits notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The structural features of the compound contribute to its effectiveness, with specific substitutions enhancing its antimicrobial potency .
Antioxidant Effects
Research indicates that derivatives of this compound can act as antioxidants, scavenging free radicals and potentially mitigating oxidative stress in biological systems. This property is particularly relevant for developing therapeutic agents aimed at diseases associated with oxidative damage .
Fungicidal Activity
Triazole compounds are well-known for their fungicidal properties. The compound under discussion has been investigated for its efficacy against various fungal pathogens affecting crops. Its mechanism typically involves inhibiting ergosterol biosynthesis, which is crucial for fungal cell membrane integrity .
Plant Growth Regulation
There is emerging evidence that triazole derivatives can act as plant growth regulators. They may influence plant hormone levels and promote stress resistance, leading to improved crop yields under adverse conditions .
Synthesis of Functional Materials
The unique chemical structure of the compound allows it to be utilized in the synthesis of functional materials. For example, it can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Such materials have potential applications in coatings and packaging .
Case Studies
Q & A
Basic Research Questions
Q. What is the standard synthetic route for 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide?
- Methodology : The compound can be synthesized via nucleophilic substitution. A general approach involves reacting 4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol with chloroacetamide derivatives in the presence of a base (e.g., aqueous KOH) under reflux conditions. Purification is achieved through recrystallization from ethanol .
- Key Considerations : Ensure stoichiometric control to avoid side products (e.g., disulfide formation). Monitor reaction progress via TLC or HPLC.
Q. How is the structural integrity of this compound validated after synthesis?
- Methodology : Use a combination of spectroscopic techniques:
- NMR (¹H, ¹³C, and 19F NMR) to confirm substituent positions and purity.
- Mass spectrometry (HRMS) for molecular weight verification.
- X-ray crystallography (if single crystals are obtainable) to resolve the 3D structure, as demonstrated for analogous triazole derivatives .
- Validation : Cross-reference spectral data with computational predictions (e.g., DFT calculations).
Q. What preliminary biological screening methods are used to assess its anti-exudative activity?
- Methodology :
- In vivo models : Administer the compound (e.g., 10 mg/kg dose) in rodent models of inflammation, comparing efficacy to reference drugs like diclofenac sodium. Measure exudate volume and leukocyte migration .
- In vitro assays : Test cyclooxygenase (COX-1/COX-2) inhibition to evaluate anti-inflammatory potential.
Advanced Research Questions
Q. How can HPLC-DAD be optimized for quantifying this compound in pharmacokinetic studies?
- Methodology :
- Column selection : Use a C18 reversed-phase column with a mobile phase of acetonitrile/water (containing 0.1% formic acid) for optimal resolution.
- Detection : Set DAD to monitor at λ = 254 nm (triazole absorption maxima).
- Validation : Follow ICH guidelines for linearity (1–50 µg/mL), precision (RSD < 2%), and recovery (>95%) .
- Application : This method is critical for assessing bioavailability and metabolic stability.
Q. How to design structure-activity relationship (SAR) studies for triazole-acetamide derivatives?
- Strategy :
- Variation of substituents : Synthesize analogs with modified thiophene, trifluoromethyl, or acetamide groups.
- Biological testing : Compare anti-exudative, antimicrobial, or anticancer activity across derivatives.
- Computational modeling : Perform molecular docking to predict interactions with targets like COX-2 or bacterial enzymes .
- Example : highlights that substituting the furan group with thiophene enhances anti-inflammatory activity, suggesting electronic effects influence potency.
Q. How to resolve contradictions in biological activity data across studies?
- Approach :
- Standardize assays : Ensure consistent model systems (e.g., same animal strain, cell line, or enzyme batch).
- Control groups : Include reference compounds (e.g., diclofenac) to benchmark activity .
- Meta-analysis : Statistically evaluate data variability using tools like ANOVA or Bayesian modeling.
- Case Study : Discrepancies in IC50 values for COX inhibition may arise from differences in enzyme sources (recombinant vs. native). Validate using orthogonal assays (e.g., ELISA for prostaglandin E2).
Notes
- Structural analogs (e.g., furan vs. thiophene derivatives) provide insights into SAR but require direct experimental validation for the target compound.
- Contradictions in biological data often stem from methodological variability; rigorous standardization is essential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
